molecular formula C23H22ClN5O3S B2403905 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1242856-24-1

6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2403905
CAS No.: 1242856-24-1
M. Wt: 483.97
InChI Key: QMHLCWVBLQIBIX-UHFFFAOYSA-N
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Description

6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H22ClN5O3S and its molecular weight is 483.97. The purity is usually 95%.
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Properties

IUPAC Name

6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3S/c1-13-7-9-28(10-8-13)17(30)11-29-12-25-22-18(23(29)31)14(2)19(33-22)21-26-20(27-32-21)15-5-3-4-6-16(15)24/h3-6,12-13H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHLCWVBLQIBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 373.87 g/mol
  • IUPAC Name : 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.

  • Mechanism of Action :
    • The compound acts as an inhibitor of the Hedgehog (Hh) signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
    • It also demonstrates activity against other molecular targets that are critical for cancer cell survival.
  • Case Studies :
    • A study demonstrated that derivatives of this compound could effectively reduce the viability of glioblastoma cells in vitro, showcasing its potential as a therapeutic agent against aggressive brain tumors .
    • Another investigation revealed that modifications to the thienopyrimidine core enhanced its potency against breast cancer cell lines, indicating a structure-activity relationship that can be exploited for drug development .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the oxadiazole moiety is often associated with enhanced antibacterial activity.

  • In Vitro Studies :
    • In laboratory tests, the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness .

Data Tables

Activity TypeTarget Pathway/OrganismIC50 Value (µM)Reference
AnticancerHedgehog Signaling0.082
AnticancerGlioblastoma Cell Lines0.05
AntimicrobialStaphylococcus aureus12
AntimicrobialEscherichia coli15

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C21H24ClN5O3SC_{21}H_{24}ClN_5O_3S, and it possesses a unique structure that incorporates multiple pharmacophores. The presence of the oxadiazole and pyrimidine rings suggests potential biological activity, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : A study demonstrated that related compounds showed promising activity against Mycobacterium tuberculosis, suggesting the potential for this compound to be effective in treating tuberculosis .
  • Antifungal Effects : Compounds similar to this structure have been tested against Candida albicans and exhibited notable antifungal activity, indicating a broad spectrum of antimicrobial effects .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Research into related compounds has shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases .

Case Studies

  • Synthesis and Evaluation of Analogous Compounds : A study synthesized various oxadiazole derivatives and evaluated their biological activities, revealing that certain modifications enhance their efficacy against bacterial strains .
  • Molecular Docking Studies : Computational studies have indicated that the compound may interact favorably with specific biological targets, supporting its potential as a lead compound for drug development .

Comparative Data Table

The following table summarizes key findings related to the biological activities of similar compounds:

Compound NameActivity TypeTarget Organism/EnzymeReference
6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl...AntitubercularMycobacterium tuberculosis
5-Methyl-3-(4-substituted piperidinyl) oxadiazoleAntifungalCandida albicans
Pyrimidine DerivativeAnti-inflammatoryCOX enzymes

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